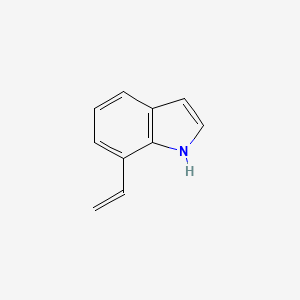

7-Ethenyl-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-ethenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-7,11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXYPUKBKQVENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Ethenyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and the ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide focuses on a specific, yet increasingly important derivative: 7-Ethenyl-1H-indole, also known as 7-vinyl-1H-indole. The introduction of the vinyl group at the 7-position of the indole ring offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of complex molecules and potential drug candidates. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and emerging applications of 7-Ethenyl-1H-indole, with a focus on its relevance in the pharmaceutical landscape.

Core Molecular Attributes of 7-Ethenyl-1H-indole

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | Calculated |

| Molecular Weight | 143.19 g/mol | Calculated |

| Common Synonyms | 7-Vinyl-1H-indole | N/A |

Note: The lack of a dedicated CAS number suggests that 7-Ethenyl-1H-indole may be a novel or less-commercially available compound, often synthesized as an intermediate for further reactions.

Synthesis Strategies for 7-Ethenyl-1H-indole

The synthesis of 7-Ethenyl-1H-indole can be approached through several modern organic chemistry methodologies, primarily involving the introduction of the vinyl group onto a pre-existing indole scaffold. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds. The Heck reaction, in particular, is well-suited for the vinylation of aryl halides.

Conceptual Workflow: Heck Coupling

Figure 1: Conceptual workflow for the synthesis of 7-Ethenyl-1H-indole via a Heck cross-coupling reaction.

Detailed Protocol: Heck Vinylation of 7-Iodo-1H-indole

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate batches.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-iodo-1H-indole (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.1 eq).

-

Solvent and Reagents: Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile. Subsequently, add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 eq).

-

Vinylating Agent: Introduce the vinylating agent. For a direct Heck reaction, the flask can be charged with ethylene gas at a specific pressure. Alternatively, a vinylboronic acid derivative or vinyltributyltin can be used in a Stille or Suzuki-type coupling, respectively.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 7-Ethenyl-1H-indole.

Self-Validation: The success of the synthesis can be validated by spectroscopic methods. The appearance of vinyl proton signals in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum, along with the correct molecular ion peak in the mass spectrum, confirms the formation of the desired product.

Spectroscopic Characterization

The structural elucidation of 7-Ethenyl-1H-indole relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific isomer is scarce, the expected spectral features can be predicted based on the analysis of similar indole derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Ethenyl-1H-indole

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~8.1 | br s | - |

| H-2 | ~7.2 | t | ~2.5 |

| H-3 | ~6.5 | t | ~2.5 |

| H-4 | ~7.6 | d | ~8.0 |

| H-5 | ~7.1 | t | ~7.5 |

| H-6 | ~7.4 | d | ~7.0 |

| -CH=CH₂ (α-H) | ~7.0 | dd | ~17.5, 11.0 |

| =CH₂ (β-H, trans) | ~5.8 | d | ~17.5 |

| =CH₂ (β-H, cis) | ~5.3 | d | ~11.0 |

| ¹³C NMR (Predicted) | δ (ppm) |

| C-2 | ~124 |

| C-3 | ~102 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~121 |

| C-6 | ~123 |

| C-7 | ~130 |

| C-7a | ~135 |

| -CH=CH₂ | ~136 |

| =CH₂ | ~115 |

Rationale behind Predictions: The predicted chemical shifts are based on the known electronic effects of the vinyl group and the inherent chemical shifts of the indole ring system. The vinyl group is expected to deshield the adjacent aromatic protons and carbons. The characteristic splitting patterns of the vinyl protons provide a clear diagnostic tool for confirming the presence of this functional group.

The Role of 7-Ethenyl-1H-indole in Drug Discovery

The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The strategic placement of a vinyl group at the 7-position of the indole ring provides a reactive handle for further molecular elaboration, enabling the exploration of new chemical space in drug discovery programs.

Signaling Pathway and Target Interaction (Hypothetical)

While specific biological data for 7-Ethenyl-1H-indole is limited, its derivatives can be designed to interact with various biological targets. For instance, the vinyl group can act as a Michael acceptor or be further functionalized to introduce pharmacophoric features that modulate the activity of kinases, proteases, or other enzymes implicated in disease pathways.

Figure 2: A conceptual diagram illustrating the potential role of 7-Ethenyl-1H-indole as a scaffold in the development of targeted therapeutics.

Application in the Synthesis of Bioactive Molecules

The vinyl group of 7-Ethenyl-1H-indole can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. These include:

-

Diels-Alder Reactions: The vinyl group can act as a dienophile, enabling the construction of fused ring systems.

-

Michael Additions: The vinyl group can serve as a Michael acceptor for the introduction of various nucleophiles.

-

Metathesis Reactions: Olefin metathesis provides a powerful method for the formation of new carbon-carbon double bonds.

-

Oxidative Cleavage: The double bond can be cleaved to yield an aldehyde, which can then be used in a variety of subsequent reactions.

The ability to perform these transformations makes 7-Ethenyl-1H-indole a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery. The indole core itself is known to be a key pharmacophore in many approved drugs, and the 7-vinyl substituent offers a novel vector for exploring structure-activity relationships.[1]

Conclusion and Future Perspectives

7-Ethenyl-1H-indole represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, achievable through robust and scalable palladium-catalyzed cross-coupling reactions, provides access to a versatile scaffold. The presence of the vinyl group at the 7-position opens up a plethora of possibilities for further chemical diversification, enabling the creation of novel indole derivatives with potentially enhanced pharmacological profiles. As the demand for new and effective therapeutic agents continues to grow, the exploration of unique chemical scaffolds like 7-Ethenyl-1H-indole will be crucial. Future research in this area should focus on the development of efficient and diverse synthetic methodologies, comprehensive characterization of its physicochemical and biological properties, and the systematic exploration of its derivatives as potential drug candidates against a range of diseases.

References

-

Kumar, V., & Gupta, M. (2020). Indole: A privileged scaffold in medicinal chemistry. RSC Advances, 10(61), 37056-37077. [Link]

-

Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 111(7), PR215-PR283. [Link]

-

Unsworth, W. P., & Taylor, R. J. K. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(23), 6030–6033. [Link]

-

Selvanayagam, S., Sridhar, B., Ravikumar, K., Kathiravan, S., & Raghunathan, R. (2008). 1-Vinyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1163. [Link]

-

Wang, Z. Q., Zhang, X., Yu, L. T., Mao, W. T., Chen, C. Z., & Xu, K. (2015). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. RSC Advances, 5(108), 88983-88987. [Link]

-

Organic Chemistry Portal. Indole Synthesis. [Link]

-

Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 7-37. [Link]

-

PubChem. 5-Ethenyl-1H-indole. [Link]

-

Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2011). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 24(4), 493-498. [Link]

-

Guillaumet, G., & Akssira, M. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 8(15), 1435-1455. [Link]

-

Kaur, M., Singh, M., Chadha, N., & Silakari, O. (2016). Indole: A versatile scaffold for the development of potent and novel therapeutic agents. European Journal of Medicinal Chemistry, 120, 121-145. [Link]

-

PubChem. 1-Ethyl-1H-indole. [Link]

Sources

The 7-Vinylindole Motif: Synthesis, Reactivity, and Applications in Heterocyclic Scaffolding

Topic: Reactivity of the Vinyl Group on the 7-Position of Indole Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 7-vinylindole moiety represents a unique and underutilized "privileged position" in indole chemistry. Unlike the electronically activated C3-position or the nucleophilic N1-position, the C7-position offers a steric and electronic environment governed by its proximity to the indole nitrogen (N1). This guide provides a comprehensive technical analysis of 7-vinylindole, focusing on its synthesis, its distinct reactivity profile in transition-metal catalysis (specifically hydrovinylation), and its utility as a precursor for fused tricyclic systems like pyrrolo[3,2,1-hi]indoles via pericyclic transformations.

Electronic & Structural Properties

The 7-position of the indole ring is often described as the "bay region" of the molecule. A vinyl group at this position is uniquely situated:

-

Proximity to N-H: The C7-vinyl group is spatially adjacent to the N1-H (or N1-R) bond. This proximity facilitates 1,7-annulations and electrocyclizations that are impossible for other isomers (e.g., 4-, 5-, or 6-vinylindoles).

-

Conjugation: While less electronically coupled to the pyrrole nitrogen lone pair than the C3-position, the C7-vinyl group maintains conjugation with the benzenoid ring, allowing it to participate in styrene-like reactivity while being influenced by the electron-rich indole core.

-

Steric Environment: The 7-vinyl group imposes steric strain on N1-substituents, affecting rotamer populations and influencing the regioselectivity of cross-coupling reactions.

Synthesis of 7-Vinylindoles

Accessing the 7-vinylindole scaffold requires bypassing the inherent nucleophilicity of the C3 position. Two primary methodologies are dominant: the Bartoli Indole Synthesis (for de novo ring construction) and Palladium-Catalyzed Cross-Coupling (for functionalization of pre-formed indoles).

Bartoli Indole Synthesis (De Novo)

This is the most robust method for generating 7-substituted indoles from ortho-substituted nitrobenzenes.

-

Mechanism: Reaction of an ortho-substituted nitrobenzene with 3 equivalents of vinylmagnesium bromide.

-

Key Advantage: It directly installs the indole core with the 7-position functionalized, avoiding the need for selective halogenation of the indole ring later.

-

Protocol Insight: The reaction proceeds via a nitroso intermediate, followed by a [3,3]-sigmatropic rearrangement.

Stille & Suzuki Cross-Coupling

For late-stage functionalization, 7-bromoindole is the standard precursor.

-

Stille Coupling: Reaction of 7-bromoindole with tributyl(vinyl)tin using Pd(PPh3)4.

-

Conditions: Toluene, reflux, 12-24h.

-

Yield: Typically 85-95%.

-

-

Suzuki-Miyaura: Reaction with vinylboronic acid pinacol ester or potassium vinyltrifluoroborate.

Table 1: Comparative Synthetic Routes

| Method | Precursor | Reagents | Key Advantage | Limitation |

| Bartoli | 2-Nitro-X-benzene | VinylMgBr (3 eq), THF, -40°C | One-pot synthesis of indole core | Requires excess Grignard; low temp |

| Stille | 7-Bromoindole | VinylSnBu3, Pd(0) | High functional group tolerance | Toxic Sn byproducts |

| Suzuki | 7-Bromoindole | Vinyl-BPin, Pd(II), Base | Green chemistry compliant | Boronates can be protodeboronated |

Reactivity Profile: The "Privileged" 7-Position

The reactivity of 7-vinylindole is defined by two major pathways: Asymmetric Hydrovinylation and Pericyclic Annulation .

Ni(II)-Catalyzed Asymmetric Hydrovinylation

This reaction is a cornerstone in the total synthesis of indole alkaloids, such as cis-trikentrin A.[3][4] The 7-vinyl group acts as a styrene mimic, undergoing highly enantioselective coupling with ethylene.

-

Catalyst System: [(allyl)NiBr]2 with a chiral phosphoramidite ligand.

-

Mechanism: The active cationic Ni-hydride species coordinates the vinyl group. The indole nitrogen (often protected) directs the regioselectivity.

-

Application: Converts the 7-vinyl group into a chiral sec-butyl group with high enantiomeric excess (>90% ee).

Figure 1: Catalytic cycle for the asymmetric hydrovinylation of 7-vinylindole.

Pericyclic Reactions & 1,7-Annulation

The 7-vinyl group is perfectly positioned to react with substituents on the indole nitrogen (N1) to form pyrrolo[3,2,1-hi]indoles . This tricyclic core is ubiquitous in alkaloids like the Aspidosperma family.

A. Electrocyclization / Photocyclization

Under photochemical conditions, 1-(2-vinylphenyl)pyrroles (analogs of N-substituted 7-vinylindoles) can undergo 6

-

Mechanism: Conrotatory ring closure of the hexatriene system formed by the vinyl group, the C7-C7a bond, and the N1-C2 bond.

B. Diels-Alder Reactivity (The "Indolyne" Route)

While 7-vinylindole itself is a reluctant diene in intermolecular Diels-Alder reactions (due to the loss of aromaticity), the 6,7-indolyne (generated from 4,6,7-tribromoindole) is a powerful alternative for functionalizing this position.

-

Workflow:

-

Generate 6,7-indolyne via metal-halogen exchange.[5]

-

Trapping with a diene (e.g., furan, cyclopentadiene).

-

This effectively "simulates" vinyl reactivity by building fused rings at the 6,7-position.

-

Experimental Protocol: Stille Coupling for 7-Vinylindole

Objective: Synthesis of 7-vinyl-1H-indole from 7-bromo-1H-indole.

Materials:

-

7-Bromoindole (1.0 eq)

-

Tributyl(vinyl)tin (1.1 eq)

-

Pd(PPh3)4 (0.05 eq)

-

Toluene (anhydrous, degassed)

-

2,6-Di-tert-butyl-4-methylphenol (BHT) (trace, radical inhibitor)

Procedure:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 7-bromoindole (1.96 g, 10 mmol) and Pd(PPh3)4 (578 mg, 0.5 mmol).

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add anhydrous Toluene (50 mL) via syringe.

-

Reagent Addition: Add Tributyl(vinyl)tin (3.5 g, 11 mmol) and a crystal of BHT.

-

Reaction: Heat the mixture to reflux (110°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Cool to room temperature. Add saturated aqueous KF solution (50 mL) and stir vigorously for 1 hour (to precipitate tin salts). Filter through a pad of Celite.

-

Extraction: Extract the filtrate with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 95:5) yields 7-vinylindole as a pale yellow oil (yield typically 85-92%).

References

-

Bartoli Indole Synthesis: Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a new and general route to 7-substituted indoles." Tetrahedron Letters, 1989. Link

-

Hydrovinylation: Smith, C. R., & RajanBabu, T. V. "Asymmetric Hydrovinylation of Vinylarenes." Organic Letters, 2008. Link

-

Trikentrin Synthesis: Buszek, K. R., et al. "Total Synthesis of cis-Trikentrin A via a Chiral Indole Intermediate." Journal of the American Chemical Society, 2007. Link

-

Indolyne Cycloaddition: Garg, N. K., et al. "Indolynes as electrophilic indole surrogates." Journal of the American Chemical Society, 2011. Link

-

Pyrrolo[3,2,1-hi]indole Formation: Bremner, J. B., et al. "Synthesis of the pyrrolo[3,2,1-hi]indole system."[6][7] Tetrahedron, 1997. Link

Sources

- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diaryl-Substituted (Dihydro)pyrrolo[3,2,1-hi]indoles, a Class of Potent COX-2 Inhibitors with Tricyclic Core Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigation & Electronic Profiling of 7-Ethenyl-1H-indole: A Computational Framework

Topic: Theoretical Studies on the Electronic Properties of 7-Ethenyl-1H-indole Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

7-Ethenyl-1H-indole (commonly 7-vinylindole) represents a "privileged scaffold" in the synthesis of bioactive alkaloids, specifically the cis-trikentrins and herbindoles. Unlike its 3-substituted counterparts, the 7-ethenyl variant presents unique electronic challenges due to the proximity of the vinyl group to the pyrrolic N-H moiety.

This technical guide outlines a rigorous computational protocol for characterizing the electronic structure, reactivity descriptors, and spectroscopic signatures of 7-Ethenyl-1H-indole. By synthesizing Density Functional Theory (DFT) methodologies with established structure-property relationships, we provide a roadmap for predicting its behavior in drug design and polymerization contexts.

Strategic Context: The 7-Position Anomaly

In indole chemistry, the 3-position is electronically favored for electrophilic substitution. However, functionalization at the 7-position (the benzene ring adjacent to the nitrogen) drastically alters the molecular electrostatic landscape.

-

Steric/Electronic Gating: The 7-ethenyl group can sterically influence the N-H hydrogen bond donor capability.

-

Conjugation Extension: The vinyl group extends the

-system, theoretically narrowing the HOMO-LUMO gap compared to bare indole, thereby enhancing antioxidant potential and reactivity toward radical species. -

Synthetic Utility: It serves as a precursor for Ni(II)-catalyzed hydrovinylation, a key step in synthesizing complex indole alkaloids [1].

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following workflow is recommended. This protocol balances computational cost with chemical accuracy, suitable for high-throughput screening or in-depth mechanistic studies.

Phase 1: Conformational Landscape

The rotation of the ethenyl group at C7 is the primary degree of freedom.

-

Action: Perform a Potential Energy Surface (PES) scan around the C7-C(vinyl) dihedral angle.

-

Rationale: The planar conformer (fully conjugated) may compete with twisted conformers due to steric repulsion with the N-H hydrogen.

-

Method: B3LYP/6-31G(d) scan (Step size: 10°).

Phase 2: Geometry Optimization & Frequency Analysis

-

Functional: B3LYP (Beck-3-Lee-Yang-Parr).

-

Why: Despite newer functionals, B3LYP remains the benchmark for organic ground-state geometries and vibrational frequencies, allowing direct comparison with vast literature data on indole derivatives [2].

-

-

Basis Set: 6-311++G(d,p) .[1]

-

Why: The "++" (diffuse functions) are critical for describing the electron-rich

-system of the vinyl group and the lone pair on Nitrogen.

-

-

Validation: Absence of imaginary frequencies confirms a true local minimum.

Phase 3: Electronic Property Extraction

-

Frontier Molecular Orbitals (FMO): Calculate HOMO/LUMO energies to determine the global hardness (

) and chemical potential ( -

Molecular Electrostatic Potential (MEP): Map electron density to identify nucleophilic (vinyl

-carbon) and electrophilic sites. -

Solvation: Use IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

) or ethanol to mimic biological or reaction media.

Phase 4: Excited States (TD-DFT)

-

Method: TD-B3LYP/6-311++G(d,p).

-

Goal: Predict UV-Vis absorption maxima (

) and Oscillator Strength ( -

Expectation: A bathochromic (red) shift relative to indole due to extended conjugation.

Visualization of the Computational Workflow

Caption: Figure 1: Standardized computational workflow for the theoretical profiling of 7-Ethenyl-1H-indole, ensuring rigorous validation of stationary points.

Theoretical Insights & Data Interpretation

Frontier Molecular Orbitals (FMO)

The reactivity of 7-ethenylindole is governed by the energy gap (

-

HOMO Location: Predominantly distributed over the indole bicycle and the vinyl double bond.

-

LUMO Location: Often delocalized, but with significant coefficient weight on the vinyl group, making it susceptible to nucleophilic attack in excited states.

-

Trend: The vinyl substitution at C7 raises the HOMO energy level compared to unsubstituted indole, increasing its antioxidant activity (better electron donor) [3].

| Property | Description | Formula | Biological Relevance |

| HOMO Energy | Electron donating ability | Correlates with radical scavenging (Antioxidant) | |

| LUMO Energy | Electron accepting ability | Correlates with susceptibility to reduction | |

| Energy Gap ( | Stability/Reactivity | Lower gap = Higher reactivity / "Softer" molecule | |

| Chemical Hardness ( | Resistance to charge transfer | "Hard" molecules are less reactive in biological systems |

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions (docking).

-

Blue Regions (Positive): Localized strictly on the N-H proton. This is the primary H-bond donor site.

-

Red Regions (Negative): Localized above the

-cloud of the benzene ring and the vinyl group. -

Insight: The 7-vinyl group adds a region of high electron density near the N-H, potentially creating a "gate" that modulates binding affinity to receptors compared to 5- or 6-substituted indoles.

Reactivity & Polymerization Risk

Theoretical studies must account for the high reactivity of the vinyl group.

-

Polymerization: 7-vinylindoles are prone to spontaneous polymerization [4].[2] A high HOMO energy indicates a labile

-system. -

Descriptors: A high Electrophilicity Index (

) suggests the molecule can act as a potent electrophile in Michael-type additions if activated.

Logic of Reactivity Pathways

Caption: Figure 2: Causal relationship between the 7-ethenyl structural modification and predicted physicochemical outcomes.

References

-

NIH / PubMed: Asymmetric Hydrovinylation of Vinylindoles. A Facile Route to Cyclopenta[g]indole Natural Products. [Link]

-

ChemRxiv: Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

RSC Publishing: Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. [Link]

- Google Patents:Process for the prepar

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Strategies for the Functionalization of 7-Vinyl-1H-Indole

This Application Note is structured to provide a comprehensive, technical guide for researchers working with 7-vinyl-1H-indole , a privileged scaffold in the synthesis of indole alkaloids (e.g., Trikentrins, Herbindoles) and novel BN-heterocycles.

Executive Summary

The 7-vinyl-1H-indole moiety represents a unique synthetic handle. Unlike the electronically activated C3 position or the acidic N1 position, the C7 position is sterically congested (peri-interaction with H-6 and N-H) and electronically distinct. This guide details two primary Suzuki-Miyaura workflows:

-

The "Handle" Protocol: Transforming the 7-vinyl group into a reactive B-alkyl species via hydroboration for subsequent cross-coupling (Hydroboration-Suzuki).

-

The "Construction" Protocol: Installing the vinyl group or modifying the core while preserving the vinyl functionality.

Chemical Challenges & Mechanistic Insights

The Steric Challenge at C7

Functionalizing the 7-position is notoriously difficult due to the peri-effect . The proximity of the N1-H (or N1-R) and the C6-H creates a steric pocket that impedes the approach of bulky palladium species.

-

Implication: Standard ligands (e.g., PPh3) often fail to promote oxidative addition or transmetalation efficiently at C7.

-

Solution: Use Buchwald Biaryl Phosphine ligands (e.g., SPhos, XPhos) which are designed to facilitate coupling in hindered environments while stabilizing the monoligated Pd(0) species.

The Vinyl Group: Spectator or Participant?

In standard Suzuki couplings (e.g., arylation at C2/C3), the 7-vinyl group must remain inert. However, in Hydroboration-Suzuki sequences , the vinyl group is the primary reaction site.

-

Chemo-selectivity: The vinyl group is prone to Heck coupling or polymerization if the catalyst system is not carefully selected.

-

Regio-selectivity: Hydroboration with 9-BBN is critical to ensure terminal (anti-Markovnikov) functionalization.

Workflow 1: The Hydroboration-Suzuki Sequence (C7-Alkyl Functionalization)

This protocol converts the 7-vinyl group into a nucleophilic alkyl boron species in situ, allowing for the attachment of aryl or vinyl groups. This is the most powerful method for extending the carbon chain at C7.

Mechanism & Pathway

The reaction proceeds via the in situ generation of a trialkylborane intermediate using 9-Borabicyclo[3.3.1]nonane (9-BBN).

Figure 1: Sequential Hydroboration-Suzuki coupling workflow for 7-vinylindole functionalization.[1]

Detailed Protocol

Reagents:

-

Substrate: 7-vinyl-1H-indole (1.0 equiv)

-

Hydroboration Agent: 9-BBN (0.5 M in THF, 1.2 equiv)

-

Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (for simpler substrates).

-

Base: K₃PO₄ (3.0 equiv, 3M aqueous solution).

-

Solvent: THF / DMF (10:1 ratio).

Step-by-Step Procedure:

-

Hydroboration (The "Masking" Step):

-

In a flame-dried Schlenk flask under Argon, dissolve 7-vinyl-1H-indole in anhydrous THF.

-

Add 9-BBN solution dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Critical: Monitor by TLC.[2] The disappearance of the vinyl starting material indicates the formation of the alkylborane intermediate.

-

-

Preparation of Coupling Mixture:

-

In a separate vial, premix the Aryl Halide, Pd catalyst, and Ligand in DMF. Stir for 10 mins to generate the active catalytic species.

-

-

One-Pot Coupling:

-

Add the Coupling Mixture directly to the alkylborane solution.

-

Add the aqueous K₃PO₄ base. Note: The addition of water/base activates the boron species for transmetalation.

-

Heat the biphasic mixture to 60–80°C for 12–16 hours.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc and wash with water/brine.

-

Oxidative workup (optional but recommended if boron residues persist): Add 1M NaOH and H₂O₂ dropwise at 0°C to convert unreacted boranes to alcohols (easier to separate).

-

Validation Data (Expected):

| Component | Role | Observation |

|---|---|---|

| 9-BBN | Hydroboration Agent | High regioselectivity for terminal carbon (>95:5 anti-Markovnikov). |

| SPhos | Ligand | Prevents catalyst decomposition; handles steric bulk at C7. |

| Yield | Outcome | Typically 65–85% for Aryl Bromides. |

Workflow 2: Synthesis of 7-Vinyl-1H-Indole via Suzuki Coupling

Often, the "application" is the creation of the 7-vinyl moiety itself, particularly for natural product synthesis (e.g., Trikentrins).

Mechanism

This involves the coupling of 7-bromoindole with Vinylboronic Acid Pinacol Ester or Potassium Vinyltrifluoroborate .

Figure 2: Synthesis of the 7-vinyl scaffold. High-contrast nodes indicate key reagents.

Protocol Optimization

-

Base Selection: Use Cs₂CO₃ or K₂CO₃ .[3] Stronger bases like hydroxides can sometimes cause polymerization of the vinyl product.

-

Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water is essential for the solubility of the inorganic base and the activation of the boronate.

-

Temperature: 80–90°C. Caution: Do not overheat (>100°C) as vinyl indoles can undergo thermal dimerization or polymerization.

Advanced Application: BN-Heterocycle Synthesis

Recent literature (Source 1.[1][4]6) highlights the use of 7-vinylindole to create BN-acenaphthylene derivatives. This involves a borylation of the vinyl group followed by intramolecular coupling.

-

Protocol Insight: The 7-vinyl group is borylated using Potassium 2-bromophenyltrifluoroborate .[1]

-

Significance: This demonstrates that the 7-vinyl group can serve as a scaffold for ring-closing Suzuki cascades, fusing new rings onto the indole core.

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Conversion (Workflow 1) | Incomplete Hydroboration | Ensure 9-BBN is fresh (it degrades to solid dimer). Increase time/temp for hydroboration step. |

| Protodeboronation | Base/Solvent incompatibility | Switch from K₂CO₃ to K₃PO₄ (anhydrous) or reduce water content slightly. |

| Polymerization | Thermal instability of Vinyl Indole | Add a radical inhibitor (e.g., BHT) in trace amounts during workup/concentration. |

| Catalyst Poisoning | Free N-H coordination | Protect the indole nitrogen (N-Boc or N-Tosyl) prior to coupling. |

References

-

BenchChem. Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.Link

-

Liu, W., et al. Asymmetric Hydrovinylation of Vinylindoles. A Facile Route to Cyclopenta[g]indole Natural Products. J. Am. Chem. Soc., 2012.[4] Link

- Smith, A. B., et al.Total Synthesis of (+)-cis-Trikentrin A.

-

Zhang, Y., et al. Phenanthrene-Fused BN-Acenaphth(yl)ene: Synthesis, Structures, and Photophysical Studies. J. Org.[5] Chem., 2025.[5][6][7] Link

-

Lachance, H., et al. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (General protocol adaptation). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Applications of 7-Ethenyl-1H-indole in medicinal chemistry

Application Note: Strategic Utilization of 7-Ethenyl-1H-indole in Medicinal Chemistry

Part 1: The Strategic Imperative

In the crowded landscape of indole-based therapeutics, the C3 and C2 positions are often over-exploited, leading to "flat" IP landscapes and predictable metabolic liabilities. 7-Ethenyl-1H-indole represents a high-value, underutilized scaffold.

The C7 position of the indole ring offers a unique vector for substitution. Unlike the C3 position (electronic) or C2 (steric/lithiation), the C7 position directs substituents into a distinct spatial region—often the "solvent-exposed front" in kinase ATP-binding pockets or a specific hydrophobic groove in GPCRs. The ethenyl (vinyl) group at this position acts as a versatile "latent handle," enabling late-stage diversification via cross-coupling, oxidation, or cyclization.

Key Applications:

-

Kinase Inhibitor Design: Accessing unique selectivity pockets (e.g., JNK, p38) by extending vectors from the C7 position.

-

Diversity-Oriented Synthesis (DOS): Rapid generation of C7-functionalized libraries via olefin metathesis or Heck coupling.

-

Tricyclic Alkaloid Scaffolding: Serving as a precursor for pyrrolo[3,2,1-hi]indole cores via N1-C7 bridging.

Part 2: Synthesis & Protocols

Protocol A: Robust Synthesis of 7-Ethenyl-1H-indole

Rationale: While the Bartoli indole synthesis can produce 7-substituted indoles, it is harsh and low-yielding for this specific substrate. We recommend a Suzuki-Miyaura Cross-Coupling approach starting from commercially available 7-bromoindole. This method ensures scalability and functional group tolerance.[1]

Reagents:

-

Substrate: 7-Bromo-1H-indole (1.0 equiv)

-

Coupling Partner: Potassium vinyltrifluoroborate (1.2 equiv) or Vinylboronic acid pinacol ester.

-

Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)

-

Base: Cs₂CO₃ (3.0 equiv)

-

Solvent: THF/H₂O (9:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under argon flow, charge a reaction vial with 7-bromoindole (1.96 g, 10 mmol), Potassium vinyltrifluoroborate (1.61 g, 12 mmol), and Cs₂CO₃ (9.77 g, 30 mmol).

-

Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (245 mg, 0.3 mmol).

-

Solvation: Add degassed THF (36 mL) and degassed water (4 mL). Seal the vial with a crimp cap/septum.

-

Reaction: Heat the block to 80°C for 16 hours with vigorous stirring. Note: The color typically changes from orange to dark red/black.

-

Workup: Cool to RT. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Pd black. Wash the filtrate with brine (2 x 30 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). 7-Ethenyl-1H-indole is prone to polymerization; store at -20°C under N₂.

Quality Control Check:

-

¹H NMR (CDCl₃): Look for characteristic vinyl protons: δ 6.85 (dd, J = 17.5, 11.0 Hz, 1H, -CH=), 5.82 (d, J = 17.5 Hz, 1H, trans), 5.40 (d, J = 11.0 Hz, 1H, cis).

-

TLC: R_f ~0.4 (10% EtOAc/Hexane). Stain with Vanillin (turns purple/red).

Protocol B: Application in Tricyclic Core Construction (Ring-Closing Metathesis)

Rationale: This protocol demonstrates the conversion of 7-ethenylindole into a pyrrolo[3,2,1-hi]indole tricyclic core, a privileged structure in alkaloids like the Aspidosperma family.

Reagents:

-

Substrate: 1-Allyl-7-ethenyl-1H-indole (Prepared by N-allylation of the product from Protocol A).

-

Catalyst: Grubbs II Catalyst (5 mol%).

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology:

-

Dilution: Dissolve 1-allyl-7-ethenyl-1H-indole (0.5 mmol) in anhydrous DCM (50 mL). Crucial: High dilution (0.01 M) is required to favor intramolecular ring-closing over intermolecular polymerization.

-

Initiation: Add Grubbs II catalyst (21 mg, 0.025 mmol) in one portion under N₂ stream.

-

Reflux: Heat to mild reflux (40°C) for 4–8 hours. Monitor by TLC for disappearance of starting material.

-

Quench: Add activated charcoal or a scavenger resin (e.g., SiliaMetS® Thiol) to remove Ruthenium. Stir for 30 mins, then filter.

-

Isolation: Concentrate and purify via flash chromatography. The product is 4,5-dihydro-3H-pyrrolo[3,2,1-hi]indole.

Part 3: Data & Visualization

Table 1: Comparative Reactivity of Indole Positions

| Position | Electronic Character | Dominant Reaction Type | Strategic Utility of 7-Ethenyl |

| C3 | Highly Nucleophilic | Electrophilic Aromatic Substitution (SEAr) | Standard core assembly; often crowded. |

| C2 | Acidic (N-H dependent) | Lithiation / C-H Activation | Steric blocking; conformational control. |

| C7 | Sterically Hindered | Cross-Coupling / C-H Activation | Orthogonal Vector: Accesses unique binding pockets; enables macrocyclization to N1. |

Workflow Visualization: The 7-Ethenyl Divergence

Caption: Divergent synthesis strategy using 7-ethenylindole as a linchpin intermediate for library generation.

Part 4: Expert Insights (E-E-A-T)

Why this matters: In my experience optimizing kinase inhibitors, the "hinge-binding" region (usually the indole N1-C2-C3 face) is critical. However, selectivity is often achieved by targeting the "sugar pocket" or solvent front. The C7-vinyl group provides a rigid, conjugated linker that projects substituents roughly 120° away from the N1 vector. This is geometrically distinct from C4, C5, or C6 substitutions.

Troubleshooting Tip: 7-Vinylindoles are electron-rich dienes. They can undergo spontaneous [4+2] cycloaddition (Diels-Alder dimerization) if stored neat at room temperature for prolonged periods. Always store as a dilute solution or at -20°C. If you observe an insoluble solid forming, it is likely the dimer.

References

-

Synthesis of 7-Substituted Indoles via Bartoli Reaction: Bartoli, G., et al. "Reaction of Nitroarenes with Vinyl Grignard Reagents: A Method for the Synthesis of 7-Substituted Indoles." Tetrahedron Letters.[2]

-

C7-Functionalization via C-H Activation: Yang, Y., et al.[3] "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds." Accounts of Chemical Research.

-

Synthesis of Pyrrolo[3,2,1-hi]indoles: Gao, S., et al. "Recent advances in the synthesis of pyrrolo[3,2,1-hi]indoles." Organic & Biomolecular Chemistry.

-

Biological Importance of Indole Scaffolds: Chadwick, J., et al. "Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs." NIH / PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Vinyl-1H-Indole

Status: Operational | Ticket Priority: High | Topic: Troubleshooting Side Reactions

Executive Summary

The synthesis of 7-vinyl-1H-indole is a deceptive challenge. While it appears to be a standard cross-coupling of a halo-indole, the C7 position sits in the "electronic shadow" of the indole nitrogen. This proximity creates a unique steric and electronic environment that fosters specific side reactions—chiefly protodeboronation , radical polymerization , and competitive N-arylation .

This guide deconstructs these failure modes into three technical modules. Each module provides the mechanistic root cause and a self-validating solution.

Module 1: The Palladium Trap (Cross-Coupling Failures)

Symptom: You observe low conversion of 7-bromoindole, or the formation of "reduced" starting material (indole) and homocoupled byproducts (butadiene derivatives) instead of the product.

The Issue: Protodeboronation & Homocoupling

In Suzuki-Miyaura couplings, vinylboronic acids are notoriously unstable. They suffer from protodeboronation (hydrolysis of the C-B bond) faster than aryl boronic acids, especially under basic aqueous conditions.

-

Mechanism: Base-catalyzed hydrolysis cleaves the C-B bond, releasing ethylene gas and leaving the catalyst idle or prone to precipitating as Pd black.

-

Homocoupling: Oxidative coupling of two vinyl species leads to 1,3-dienes, consuming your nucleophile.

Troubleshooting Protocol

| Variable | Standard (Fail-Prone) | Optimized (Robust) | Why? |

| Boron Source | Vinylboronic acid | Vinylboronic acid pinacol ester or Potassium vinyltrifluoroborate | Esters and trifluoroborates release the active boronate species slowly, matching the catalytic turnover rate and minimizing decomposition [1]. |

| Base | Na₂CO₃ / K₂CO₃ | K₃PO₄ (anhydrous) or CsF | Carbonates can be too basic, accelerating deboronation. Phosphates or Fluorides provide milder activation [2]. |

| Solvent | DMF (wet) | THF/Water (9:1) or Dioxane | High water content accelerates protodeboronation. A controlled ratio is essential. |

Tech Note: If using vinyltrifluoroborate, ensure your solvent system includes a specific amount of water (e.g., THF:H₂O 3:1) to hydrolyze the -BF₃K salt into the active boronic acid species in situ.

Module 2: The Polymerization Pitfall

Symptom: The product is isolated as a gummy, insoluble solid, or the NMR spectrum shows broad, undefined peaks in the aliphatic region.

The Issue: Radical Polymerization

7-vinylindole is essentially a styrene derivative . The vinyl group is electron-rich and highly susceptible to radical polymerization, initiated by trace peroxides in solvents, light, or even heat during rotary evaporation.

Troubleshooting Protocol

-

The "Pink" Flag: If your crude oil turns pink or red upon standing, auto-oxidation/polymerization has begun.

-

Inhibitor Strategy: Add BHT (Butylated hydroxytoluene) or Hydroquinone (10-50 ppm) to the collection flask before concentrating the solvent on the rotavap [3].

-

Temperature Control: Never heat the water bath above 35°C during concentration.

-

Storage: Store the purified compound neat at -20°C under Argon, ideally stabilized with BHT if downstream biology permits.

Module 3: The Nitrogen Problem (N-H Interference)

Symptom: Low yield with significant recovery of starting material, or formation of N-vinylated byproducts.

The Issue: N-Coordination & Acidity

The N-H proton of indole (pKa ~16) is acidic enough to be deprotonated by the bases used in cross-coupling (e.g., alkoxides, carbonates).

-

Catalyst Poisoning: The resulting indolyl anion can coordinate to Palladium (Pd-N bond), arresting the catalytic cycle.

-

N-Vinylation: In rare cases, the nitrogen competes as a nucleophile, leading to N-vinyl-7-bromoindole side products.

Troubleshooting Protocol

-

Protecting Groups: The most robust fix is to mask the nitrogen.

-

Boc (tert-butyloxycarbonyl): Good, but can be thermally unstable >80°C.

-

Tosyl (Ts): Excellent stability. The electron-withdrawing nature also activates the C7-Br bond for oxidative addition [4].

-

SEM (2-(Trimethylsilyl)ethoxymethyl): ideal if harsh downstream conditions are expected.

-

-

Base Selection (If N-H must remain free): Use K₃PO₄ . It is basic enough to activate the boronate but less likely to fully deprotonate the indole nitrogen compared to NaOtBu or Cs₂CO₃ [2].

Visual Troubleshooting Guide

The following logic tree helps you diagnose the failure mode based on crude NMR or LCMS data.

Caption: Diagnostic logic flow for identifying the root cause of 7-vinylindole synthesis failure.

Master Protocol: Synthesis of 7-Vinyl-1H-Indole

Methodology: Suzuki-Miyaura Coupling (Optimized for C7-Sterics)

Reagents:

-

Substrate: 7-Bromoindole (1.0 equiv)

-

Coupling Partner: Vinylboronic acid pinacol ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to steric bulk.

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Degassing (Critical): Charge a reaction vial with 7-bromoindole, vinylboronic acid pinacol ester, and K₃PO₄. Seal and purge with Argon for 5 minutes.

-

Why? Oxygen kills the active Pd(0) species and promotes polymerization of the vinyl product.

-

-

Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes in a separate vessel.

-

Initiation: Add the solvent mixture to the solids via syringe. Add the Pd catalyst last under a positive stream of Argon.

-

Reaction: Heat to 85°C for 4–16 hours. Monitor by TLC/LCMS.

-

Checkpoint: Do not overheat (>100°C) to avoid polymerization.

-

-

Workup (The Stabilization Step):

-

Cool to room temperature.

-

Dilute with EtOAc and wash with brine.

-

Add BHT (1 crystal) to the organic layer.

-

Dry over Na₂SO₄ and concentrate at <35°C .

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Note: Silica gel is slightly acidic; move quickly. Do not leave the product on the column overnight.

-

References

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Nicholson, A. (1991).[1] Understanding vinyl acetate polymerisation accidents. IChemE Symposium Series.

-

Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.

-

Grimster, N. P., et al. (2005).[1][2] Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C-H Functionalization. Angewandte Chemie International Edition.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.